molecular formula C9H8Cl2O2S B1475051 6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride CAS No. 1541069-38-8

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride

Cat. No.: B1475051
CAS No.: 1541069-38-8
M. Wt: 251.13 g/mol
InChI Key: CYKNYGHIXWWPMQ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS 64220-32-2) is a high-purity chemical intermediate designed for research and development applications. This compound features a reactive sulfonyl chloride group attached to a chloro-substituted 2,3-dihydro-1H-indene (indane) scaffold, making it a versatile building block in organic synthesis . The primary research application of this reagent is its role as a key precursor in the synthesis of sulfonamide derivatives . The sulfonyl chloride group is highly electrophilic, readily undergoing nucleophilic substitution with amines to form sulfonamides, a functional group of significant importance in medicinal chemistry . The indane scaffold is a recognized structural motif in bioactive molecules, and its incorporation can influence the physicochemical and pharmacological properties of the target compound . For instance, the closely related compound, 2,3-dihydro-1H-indene-5-sulfonyl chloride, has been utilized in the synthesis of diarylsulfonylureas investigated for potential anticancer activity in clinical trials . The chloro substituent on the aromatic ring offers a site for further functionalization, allowing researchers to fine-tune the properties of the final molecule. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKNYGHIXWWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride is a compound characterized by its sulfonyl chloride functional group attached to an indene ring system. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
  • Molecular Formula : C₉H₆Cl₂O₃S
  • Molecular Weight : 239.12 g/mol
  • InChI Key : 1S/C9H6Cl2O3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H₂

This compound exhibits electrophilic properties due to the presence of the sulfonyl chloride group, making it reactive towards nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride moiety is highly electrophilic and can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function.

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for various pharmacological applications:

  • Antimicrobial Activity : Compounds containing sulfonyl chlorides have shown potential as antimicrobial agents by disrupting bacterial cell wall synthesis.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be useful in drug design for metabolic disorders.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

  • Study on Indane Derivatives :
    • A study highlighted the use of indane derivatives in developing inhibitors for dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The findings suggested that modifications to the indane structure could enhance potency against Plasmodium species while minimizing toxicity to human enzymes .
  • Structure–Activity Relationship (SAR) :
    • Another research effort examined the SAR of sulfonyl-containing compounds, revealing that substitutions at specific positions on the indene ring significantly influenced biological activity and selectivity against target enzymes .

Data Table: Biological Activity Comparison

CompoundTarget EnzymeIC₅₀ (μM)SelectivityReference
6-Chloro-2,3-dihydro-1H-indeneDHODHTBDTBD
Triazolopyrimidine DerivativePfDHODH0.0089>5000
Indane DerivativeVarious EnzymesTBDTBD

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the formation of sulfonamide derivatives through nucleophilic substitution reactions with amines, which can lead to biologically active compounds .

Reactivity
The sulfonyl chloride group is highly electrophilic, enabling it to participate in several chemical reactions:

  • Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.
  • Hydrolysis : Can be hydrolyzed to yield the corresponding sulfonic acid.
  • Oxidation and Reduction : The indene structure can undergo oxidation to yield indanone derivatives .

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound may have applications in the development of new therapeutic agents. Its derivatives are being explored for potential use in treating various diseases due to their ability to modify biological molecules effectively .

Case Studies

  • A study demonstrated the effectiveness of sulfonamide derivatives synthesized from this compound in inhibiting specific enzyme targets related to bacterial infections .

Materials Science

Development of Specialty Chemicals
This compound is also used in producing specialty chemicals and materials, particularly in creating polymers with specific properties. Sulfonyl chlorides are known for their ability to enhance thermal stability and mechanical strength in polymer formulations .

Biological Applications

Modification of Biomolecules
In biological research, this compound is employed for modifying biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing sulfonamide derivativesFormation of new drug candidates
Medicinal ChemistryPotential therapeutic agent for various diseasesInhibition of bacterial enzymes
Materials ScienceUsed in developing specialty chemicals and enhancing polymer propertiesCreation of high-performance materials
Biological ApplicationsModification of proteins and peptides for structural studiesInvestigating enzyme mechanisms

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Source
This compound 1541069-38-8 C₉H₈Cl₂O₂S 251.13 Cl at C6, SO₂Cl at C5 High electrophilicity for sulfonamide synthesis
Indane-5-sulfonyl chloride 52205-85-3 C₉H₉ClO₂S 216.68 SO₂Cl at C5 (no Cl at C6) General sulfonylation agent
6-Chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride 64220-32-2 C₉H₆Cl₂O₃S 265.11 Cl at C6, SO₂Cl at C5, ketone at C3 Enhanced reactivity for nucleophilic attack
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride 74124-92-8 C₁₁H₁₂ClNO₃S 273.73 Acetamido at C2, SO₂Cl at C5 Pharmaceutical intermediate
2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride Not provided C₁₀H₁₁ClO₃S 246.71 Methoxy at C2, SO₂Cl at C5 Modified solubility and stability

Reactivity and Functional Group Influence

  • Electron-Withdrawing Effects : The chlorine at C6 in the main compound increases electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines to form sulfonamides). In contrast, indane-5-sulfonyl chloride lacks this substituent, making it less reactive .
  • Ketone Substituent : The 3-oxo derivative (CAS 64220-32-2) introduces a ketone at C3, which further withdraws electron density, accelerating reactions like nucleophilic substitution or condensation .
  • Acetamido Group : The 2-acetamido analog (CAS 74124-92-8) introduces a nitrogen-based functional group, enabling hydrogen bonding and directing regioselectivity in drug synthesis .
  • Methoxy Group : The 2-methoxy derivative (C₁₀H₁₁ClO₃S) has an electron-donating group, reducing sulfonyl chloride reactivity but improving solubility in polar solvents .

Preparation Methods

Starting Materials

  • 6-Chloro-2,3-dihydro-1H-indene or a suitably substituted precursor such as 2-acetamido-6-chloro-2,3-dihydro-1H-indene is commonly used. The acetamido group can direct sulfonation to the desired position and can be removed or transformed as needed.
  • Sulfonating agents: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes are typical reagents for introducing sulfonyl groups onto aromatic rings.

Sulfonation Step

  • The indene derivative is reacted with chlorosulfonic acid under controlled temperature conditions (usually 0–50 °C) to introduce the sulfonyl chloride group directly or initially form the sulfonic acid intermediate.
  • The reaction is typically conducted in an inert atmosphere to avoid moisture, as sulfonyl chlorides are moisture sensitive.
  • The regioselectivity of sulfonation is influenced by the substituents on the indene ring; the presence of the chlorine at position 6 and the indene ring system directs substitution preferentially at the 5-position.

Chlorination Step (If Sulfonic Acid Intermediate Is Formed)

  • If the sulfonation produces the sulfonic acid intermediate (6-chloro-2,3-dihydro-1H-indene-5-sulfonic acid), it is subsequently converted to the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2.
  • This step is carried out under reflux conditions in a suitable solvent like dichloromethane or chloroform.
  • Excess chlorinating agent is removed by distillation or washing, and the product is purified by recrystallization or chromatography.

Representative Synthetic Route Example

Step Reagents & Conditions Product Notes
1. Sulfonation 6-Chloro-2,3-dihydro-1H-indene + chlorosulfonic acid, 0–50 °C, inert atmosphere 6-Chloro-2,3-dihydro-1H-indene-5-sulfonic acid (intermediate) Controlled temperature to avoid over-sulfonation
2. Chlorination Sulfonic acid + thionyl chloride, reflux in dichloromethane This compound Moisture-free conditions essential

Analytical and Purification Considerations

  • The sulfonyl chloride product is sensitive to moisture and should be stored in a dry, inert atmosphere.
  • Purity is typically assessed by NMR spectroscopy, IR (characteristic S=O and S-Cl stretches), and mass spectrometry.
  • High purity (>95%) is achievable with careful control of reaction conditions and purification steps.

Research Findings and Optimization Notes

  • Regioselectivity: The presence of the chlorine substituent at position 6 influences the electrophilic sulfonation to favor the 5-position sulfonylation due to electronic effects.
  • Moisture Sensitivity: Sulfonyl chlorides are prone to hydrolysis; thus, all steps post-chlorination require anhydrous conditions.
  • Yield Optimization: Using chlorosulfonic acid directly for sulfonyl chloride formation can sometimes bypass the isolation of sulfonic acid intermediate, improving yield and simplifying the process.
  • Alternative Routes: Some literature suggests starting from 2-acetamido derivatives to direct sulfonation and then deprotecting the amine, but this is more complex and less common for this specific compound.

Summary Table of Preparation Methods

Method Starting Material Sulfonating Agent Chlorinating Agent Conditions Advantages Limitations
Direct Sulfonation with Chlorosulfonic Acid 6-Chloro-2,3-dihydro-1H-indene Chlorosulfonic acid (ClSO3H) Not required 0–50 °C, inert atmosphere One-step sulfonyl chloride formation Requires careful moisture control
Two-Step Sulfonation and Chlorination 6-Chloro-2,3-dihydro-1H-indene Chlorosulfonic acid or SO3 Thionyl chloride (SOCl2), PCl5 Sulfonation at 0–50 °C, chlorination reflux More control over intermediate Additional step, longer process
Directed Sulfonation via Acetamido Intermediate 2-Acetamido-6-chloro-2,3-dihydro-1H-indene Chlorosulfonic acid Chlorinating agents as above Multi-step, includes deprotection High regioselectivity More complex synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonation of the indene backbone followed by chlorination. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under anhydrous conditions (0–5°C) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).
  • Chlorination : Introduce chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane, ensuring stoichiometric control to avoid over-chlorination.
  • Optimization : Adjust reaction time (typically 6–8 hours for sulfonation) and temperature (-10°C for chlorination) to maximize yield. Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers validate the purity and stability of this compound using analytical techniques?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time ~8.2 minutes. Validate purity (≥95%) by area normalization .
  • NMR : Confirm structural integrity via ¹H NMR (DMSO-d6: δ 7.8–8.2 ppm for aromatic protons, δ 2.9–3.1 ppm for dihydroindene CH₂ groups).
  • Stability Testing : Store at -20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What safety protocols are critical when handling this sulfonyl chloride?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all reactions.
  • Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate. Avoid water contact to prevent HCl release.
  • Waste Disposal : Quench excess reagent with ice-cold ethanol before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity of sulfonyl chlorides in nucleophilic substitutions?

  • Methodological Answer :

  • Comparative Kinetics : Perform competitive reactions with amines (e.g., benzylamine vs. aniline) in THF at 25°C. Track reaction rates via in situ FTIR (C=O and S=O stretches).
  • Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for different leaving groups. Reconcile discrepancies by correlating computational data with experimental yields .

Q. What strategies are effective for studying hydrolytic degradation pathways under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hours) for LC-MS analysis.
  • Degradation Products : Identify intermediates (e.g., sulfonic acids) via high-resolution MS. Propose mechanisms using isotopic labeling (¹⁸O-water) to trace oxygen incorporation.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants and predict shelf-life under storage conditions .

Q. How can computational methods predict regioselectivity in derivatization reactions involving the indene backbone?

  • Methodological Answer :

  • Molecular Electrostatic Potential (MEP) Maps : Generate MEP surfaces (Gaussian 09) to identify electron-deficient regions susceptible to nucleophilic attack.
  • Docking Studies : Simulate interactions with common reagents (e.g., Grignard reagents) using AutoDock Vina. Validate predictions via experimental coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ catalyst) .

Q. What experimental designs are suitable for evaluating catalytic efficiency in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands (XPhos, SPhos) in DMF at 80°C. Monitor conversions via GC-MS.
  • Substrate Scope : Vary aryl boronic acids (electron-rich vs. electron-poor) to assess compatibility.
  • Turnover Frequency (TOF) : Calculate TOF using initial rate method (first 30 minutes) under optimized conditions. Compare with literature benchmarks for similar sulfonyl chlorides .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Profiling : Use a shake-flask method with saturated solutions in 10 solvents (e.g., water, ethanol, chloroform). Quantify via UV-Vis (λ = 254 nm).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to classify solvent compatibility. Reconcile contradictions by identifying impurities (e.g., residual chlorides) that alter solubility profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride
Reactant of Route 2
6-Chloro-2,3-dihydro-1H-indene-5-sulfonyl chloride

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